REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([F:7])([F:6])[F:5].[NH2:9][C:10]([NH2:12])=[S:11]>C(O)C>[F:5][C:4]([F:7])([F:6])[C:3]1[N:9]=[C:10]([NH2:12])[S:11][CH:2]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a residue which
|
Type
|
CUSTOM
|
Details
|
purified
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C(SC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |